Bimosiamose disodium
Overview
Description
Bimosiamose disodium: is a small molecule drug known for its anti-inflammatory properties. It is primarily investigated for its potential use in treating various respiratory and inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and acute lung injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of bimosiamose disodium involves multiple steps, including the formation of glycosidic bonds and the attachment of phenolic structures to a glycosyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these bonds .
Industrial Production Methods: : Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: : Bimosiamose disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed: : The major products formed from these reactions include modified derivatives of this compound with enhanced anti-inflammatory and pharmacokinetic properties .
Scientific Research Applications
Chemistry: : In chemistry, bimosiamose disodium is used as a model compound to study glycosidic bond formation and the synthesis of phenolic glycosides .
Biology: : In biological research, it is used to investigate the role of selectins in cell adhesion and inflammation. This compound inhibits selectin-mediated cell adhesion, making it a valuable tool for studying inflammatory processes .
Medicine: : In medicine, this compound is being explored for its potential to treat respiratory diseases such as asthma and COPD. Clinical trials have shown that it can reduce inflammation and improve lung function in patients with these conditions .
Industry: : In the pharmaceutical industry, this compound is used in the development of new anti-inflammatory drugs. Its unique structure and mechanism of action make it a valuable lead compound for drug discovery .
Mechanism of Action
Bimosiamose disodium exerts its effects by inhibiting selectins, which are cell adhesion molecules involved in the inflammatory response. By blocking the interaction between selectins and their ligands, this compound reduces the recruitment of inflammatory cells to sites of inflammation. This mechanism helps to alleviate symptoms of inflammatory diseases and improve patient outcomes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to bimosiamose disodium include other selectin inhibitors such as fucoidan and rhein .
Uniqueness: : this compound is unique due to its high selectivity for selectins and its ability to inhibit multiple types of selectins (E-selectin, L-selectin, and P-selectin). This broad-spectrum activity makes it more effective in reducing inflammation compared to other selectin inhibitors .
Properties
IUPAC Name |
disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEPTUZKSXWWAB-PNGDFCJYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52Na2O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187269-60-9 | |
Record name | Bimosiamose disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIMOSIAMOSE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AK2FKB9AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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